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Compound of Interest

Compound Name: 2-Bromo-5-phenylthiazole

Cat. No.: B144467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodology for 2-Bromo-5-phenylthiazole (CAS No: 133311-51-0). Given the

limited availability of direct experimental spectra in public databases, this guide combines

predicted spectroscopic data based on analogous compounds with detailed, generalized

experimental protocols for its synthesis and characterization.

Molecular Information
Identifier Value

IUPAC Name 2-Bromo-5-phenyl-1,3-thiazole

CAS Number 133311-51-0

Molecular Formula C₉H₆BrNS

Molecular Weight 240.12 g/mol

Chemical Structure S / C=N

Spectroscopic Data (Predicted)
While specific experimental spectra for 2-Bromo-5-phenylthiazole are not readily available in

the reviewed literature, the following tables summarize the expected nuclear magnetic
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resonance (NMR) and mass spectrometry (MS) data based on the analysis of structurally

related compounds.[1]

¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of 2-Bromo-5-phenylthiazole would exhibit signals

corresponding to the protons of the phenyl group and the single proton on the thiazole ring.

Predicted Chemical Shift (δ)

ppm
Multiplicity Assignment

~ 7.9 - 8.1 Doublet
Phenyl protons (ortho to

thiazole)

~ 7.3 - 7.5 Multiplet
Phenyl protons (meta and

para)

~ 7.8 Singlet Thiazole-H4 proton

¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the thiazole and

phenyl rings.

Predicted Chemical Shift (δ) ppm Assignment

~ 150 - 155 Thiazole C2 (C-Br)

~ 135 - 140 Thiazole C4

~ 125 - 130 Thiazole C5 (C-Ph)

~ 130 - 135 Phenyl C1 (ipso)

~ 128 - 130 Phenyl C2, C6 (ortho)

~ 129 - 131 Phenyl C3, C5 (meta)

~ 127 - 129 Phenyl C4 (para)
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Mass Spectrometry (MS) Data
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion

peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

m/z Interpretation

~ 239/241
[M]⁺ (Molecular ion peak with bromine isotopic

pattern)

Various
Fragmentation peaks corresponding to the loss

of Br, HCN, etc.

Experimental Protocols
The following sections detail generalized yet comprehensive experimental procedures for the

synthesis and spectroscopic characterization of 2-Bromo-5-phenylthiazole.

Synthesis of 2-Bromo-5-phenylthiazole
A common and effective method for the synthesis of 2-Bromo-5-phenylthiazole is the

bromination of 5-phenylthiazole.[1] An alternative approach is a Sandmeyer-type reaction from

2-amino-5-phenylthiazole.[1]

Method 1: Direct Bromination of 5-Phenylthiazole

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve 5-phenylthiazole (1 equivalent) in a suitable solvent such as glacial acetic

acid or chloroform.

Bromination: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1

equivalent) in the same solvent dropwise to the stirred solution.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting material is consumed.

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate

to remove excess bromine.
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Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl

acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel or by recrystallization.
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Synthesis Workflow

Dissolve 5-phenylthiazole
in solvent

Cool to 0-5 °C

Add Bromine
solution dropwise

Monitor reaction
by TLC

Quench with
Na₂S₂O₃ solution

Extract with
organic solvent

Purify by chromatography
or recrystallization

2-Bromo-5-phenylthiazole
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A generalized workflow for the synthesis of 2-Bromo-5-phenylthiazole.
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Spectroscopic Characterization
To confirm the identity and purity of the synthesized 2-Bromo-5-phenylthiazole, a combination

of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 or 500 MHz

spectrometer. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

2. Mass Spectrometry (MS)

Method: A suitable mass spectrometry technique such as Electron Ionization (EI-MS) or

Electrospray Ionization (ESI-MS) can be used.

Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and

fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be

used to confirm the elemental composition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b144467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization Workflow

Purified
2-Bromo-5-phenylthiazole

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(EI-MS or ESI-MS)

Structural Confirmation Molecular Weight and
Formula Confirmation
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A typical workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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